molecular formula C22H31FN3O9P B13399112 Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Cat. No.: B13399112
M. Wt: 531.5 g/mol
InChI Key: AUCMMBUJMPELAC-UHFFFAOYSA-N
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Description

Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes fluorine, hydroxyl, and trideuterio groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate typically involves multiple steps, including the formation of the oxolan ring, the introduction of the fluorine and hydroxyl groups, and the final assembly of the compound. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine or hydroxyl groups.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.

Biology

In biology, the compound may be used to study enzyme interactions and metabolic pathways. Its fluorine and trideuterio groups can serve as markers in biochemical assays.

Medicine

In medicine, Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate may have potential as a drug candidate or diagnostic agent. Its unique properties could be exploited for targeted drug delivery or imaging.

Industry

In industry, the compound can be used in the production of specialty chemicals, polymers, and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
  • Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Uniqueness

Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate stands out due to its combination of fluorine, hydroxyl, and trideuterio groups. These features provide unique reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H31FN3O9P

Molecular Weight

531.5 g/mol

IUPAC Name

propan-2-yl 2-[[[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H31FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-9,13-14,16,18,20,28H,10-12H2,1-4H3,(H,25,31)(H,24,27,30)

InChI Key

AUCMMBUJMPELAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2CCC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Origin of Product

United States

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